molecular formula C7H6ClNO2 B13795629 3-Amino-4-hydroxybenzoyl chloride CAS No. 783268-49-5

3-Amino-4-hydroxybenzoyl chloride

Cat. No.: B13795629
CAS No.: 783268-49-5
M. Wt: 171.58 g/mol
InChI Key: JOUURBTYZFPSQK-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzoyl chloride is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a benzoyl chloride moiety attached to a benzene ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 3-Amino-4-hydroxybenzoyl chloride typically involves multiple steps. One common method starts with 3-nitro-4-chlorobenzoic acid, which is reacted with a sodium hydroxide solution at 100 to 105°C to produce 3-nitro-4-hydroxybenzoic acid. This intermediate is then subjected to a pressurized reduction reaction at 95 to 100°C in the presence of a catalyst, yielding 3-amino-4-hydroxybenzoic acid hydrochloride. Finally, this hydrochloride is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to precipitate 3-amino-4-hydroxybenzoic acid .

Chemical Reactions Analysis

3-Amino-4-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction: The amino and hydroxyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: It can react with amines and alcohols to form amides and esters, respectively.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and various catalysts. Major products formed from these reactions include 4-hydroxybenzamides and other derivatives .

Scientific Research Applications

3-Amino-4-hydroxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzoyl chloride involves its reactivity with nucleophiles due to the presence of the benzoyl chloride group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

3-Amino-4-hydroxybenzoyl chloride can be compared with other similar compounds such as 4-hydroxybenzoyl chloride and 3-amino-4-hydroxybenzoic acid. While these compounds share some structural similarities, this compound is unique due to the presence of both an amino group and a benzoyl chloride moiety, which enhances its reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

3-amino-4-hydroxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUURBTYZFPSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664591
Record name 3-Amino-4-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783268-49-5
Record name 3-Amino-4-hydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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